5-Methyl-1-heptanol
Overview
Description
5-Methyl-1-heptanol (also known as 5-methylheptan-1-ol) is a hydroxyalkyl alcohol that is commonly used as a synthetic building block for organic synthesis. It is a colorless, volatile liquid with a characteristic odor, and is soluble in many organic solvents. It is a versatile compound that has been used in a variety of applications, including in the synthesis of pharmaceuticals, fragrances, and flavorings.
Scientific Research Applications
Rheology and Dielectric Spectroscopy : 5-Methyl-3-heptanol, closely related to 5-Methyl-1-heptanol, has been studied using rheology at ambient pressure and dielectric spectroscopy at elevated pressures. This research helps in understanding the relaxational behavior of this liquid, which is intermediate between those that show a large Debye process and a small Debye-like feature. Such studies are crucial for the development of materials with specific dielectric and rheological properties (Gainaru et al., 2014).
Combustion and Emission Characteristics in Diesel Engines : Studies on n-heptanol-methyl oleate mixtures, which include compounds similar to 5-Methyl-1-heptanol, focus on combustion and emission characteristics in diesel engines. These studies are significant for the development of alternative fuels and for understanding the environmental impact of various fuel mixtures (El-Seesy et al., 2021).
Calorimetric and FTIR Studies : Research involving calorimetric and FTIR studies of aliphatic heptanols, including compounds structurally similar to 5-Methyl-1-heptanol, aims to understand their heat capacities and phase behavior. This information is essential for applications in thermodynamics and material science (Serra et al., 2016).
Hydrogen Bonded Structures in Alcohols : The dynamics and structure of hydrogen-bonded formations in monohydroxy alcohols like 5-Methyl-3-heptanol have been a subject of study. These studies are crucial for understanding the molecular behavior of alcohols in different environments, which is vital for applications in chemistry and materials science (Young-Gonzales & Richert, 2016).
Supramolecular Structures and Confinement Effects : Investigations into the behavior of alcohols forming chain- or micelle-like supramolecular structures, including compounds like 5M3H (5-Methyl-3-heptanol), provide insights into the effects of confinement on nanoassociates and hydrogen bonds. Such research is relevant for nanotechnology and materials science (Talik et al., 2020).
Synthesis and Biological Activity : The synthesis and biological activity of stereoisomers of alcohols like 4-Methyl-3-Heptanol, which is structurally similar to 5-Methyl-1-heptanol, have applications in the development of pheromones for pest control and ecological studies (Zada et al., 2004).
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properties
IUPAC Name |
5-methylheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFARNLMRENFOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880742 | |
Record name | 5-Methyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-heptanol | |
CAS RN |
7212-53-5 | |
Record name | 5-Methyl-1-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-1-HEPTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W04S9OCX86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.